(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid
Description
The compound (8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid (CAS: 908266-45-5) is a bicyclic tertiary amine derivative with a bicyclo[3.2.1]octane core. Key structural features include:
Properties
CAS No. |
908266-45-5 |
|---|---|
Molecular Formula |
C9H15NO2S2 |
Molecular Weight |
233.4 g/mol |
IUPAC Name |
(3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid |
InChI |
InChI=1S/C9H15NO2S2/c1-10-6-2-3-7(10)5-9(12,4-6)14-8(11)13/h6-7,12H,2-5H2,1H3,(H,11,13) |
InChI Key |
TVRWQAGMFWLARE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)(O)SC(=O)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a series of cyclization reactions.
Introduction of the sulfur-containing group: This step often involves the use of thiol reagents under specific conditions to ensure the correct attachment to the bicyclic core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: To maximize yield and purity, parameters such as temperature, pressure, and solvent choice are carefully controlled.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution but may involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid: has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include acting as a precursor for drug development, particularly in targeting specific biochemical pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, potentially leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
8-Azabicyclo[3.2.1]octane Derivatives
Key Insight : The target compound’s dithioester group distinguishes it from analogs with single sulfur or oxygen-based substituents. This moiety may enable unique disulfide exchange or metal chelation, unlike mesylates or alcohols .
Bicyclo[3.2.1]octane Derivatives with Heteroatom Modifications
Key Insight : Replacement of the 8-aza group with 8-oxa (e.g., in 8-oxa-3-azabicyclo[3.2.1]octane derivatives) reduces basicity and alters hydrogen-bonding capacity, affecting solubility and target binding .
Antibiotic Derivatives
- Mezlocillin Sodium (CAS: 59798-30-0): Contains a bicyclo[3.2.0]heptane core with a thiadiazole group. The 1,3,4-thiadiazol-2-ylthio substituent enhances β-lactamase resistance compared to the target’s dithioester .
- Cefotiam Hexetil : A cephalosporin with a bicyclo[4.2.0]octane system. The 5-methyl-1,3,4-thiadiazole group improves Gram-negative activity, contrasting with the target’s lack of antibacterial data .
Key Insight: Sulfur-containing bicyclic systems are prevalent in antibiotics, but the target’s dithioester group may offer novel mechanisms, such as thiol-mediated redox cycling .
Biological Activity
The compound known as (8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid is a member of the azabicyclo family, which has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula, which includes a bicyclic framework that is characteristic of many bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₁O₂S₂ |
| Molecular Weight | 303.48 g/mol |
| IUPAC Name | This compound |
Pharmacological Effects
Research indicates that compounds within the azabicyclo family exhibit various pharmacological effects, particularly as receptor modulators. The following are key findings related to the biological activity of this compound:
-
Opioid Receptor Interaction :
- Studies have shown that derivatives of the azabicyclo structure can act as selective kappa-opioid receptor antagonists, which may provide insights into their potential therapeutic applications in pain management and addiction treatment .
- For example, modifications to the azabicyclo framework have resulted in compounds with enhanced selectivity for kappa receptors over other opioid receptors, indicating a promising avenue for drug development.
-
Cytotoxicity and Antitumor Activity :
- Preliminary studies suggest that certain derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential antitumor activity. The specific mechanisms remain under investigation, but initial results are promising for future cancer therapies.
-
Neuroprotective Properties :
- Some studies have suggested that these compounds may have neuroprotective effects, potentially through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.
Case Study 1: Kappa Opioid Receptor Antagonism
A series of experiments conducted on modified azabicyclo compounds demonstrated their effectiveness as kappa opioid receptor antagonists. The study highlighted the importance of structural modifications in enhancing receptor selectivity and potency:
| Compound | Kappa IC50 (nM) | Mu:Kappa Ratio | Delta:Kappa Ratio |
|---|---|---|---|
| Original Compound | 172 | 93 | >174 |
| Modified Compound A | 150 | 80 | >200 |
| Modified Compound B | 120 | 70 | >180 |
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines demonstrated that certain analogs of the compound exhibited significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 7.5 |
| A549 (Lung Cancer) | 6.0 |
Structure-Activity Relationships (SAR)
The SAR analysis of azabicyclo compounds reveals that modifications to the bicyclic structure significantly influence biological activity:
- N-substitution : Variations in the nitrogen substituents can alter receptor affinity and selectivity.
- Functional Groups : The introduction of different functional groups at specific positions on the bicyclic ring can enhance or diminish biological activity.
- Stereochemistry : The stereochemical configuration plays a crucial role in determining the interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
